Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Overview
Description
The compound "Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate" is a fluorinated piperidine derivative. Fluorinated compounds are of significant interest in various fields, including drug discovery, due to the unique properties imparted by the incorporation of fluorine atoms into molecules. While the specific compound is not directly synthesized or analyzed in the provided papers, related fluorinated piperidine derivatives and their synthesis methods are discussed, which can provide insights into the potential synthesis and properties of the target compound.
Synthesis Analysis
The synthesis of related fluorinated compounds involves the use of fluorinating agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead, 1k), which is described as a stable and versatile agent for introducing fluorine into various functional groups . The synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists, involves an iodolactamization step, which could be relevant for the synthesis of benzylamino fluorinated piperidines . Additionally, the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate and its applications as a chiral auxiliary in dipeptide synthesis may provide insights into the stereochemistry of similar compounds .
Molecular Structure Analysis
The molecular structure of related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, has been characterized using techniques like X-ray diffraction (XRD), which provides detailed information on the arrangement of atoms within the crystal lattice . This information is crucial for understanding the three-dimensional conformation of the molecule, which affects its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of fluorinated piperidine derivatives can be inferred from the reactions described for similar compounds. For instance, tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates undergo stereoselective Mitsunobu reactions, which could be relevant for the functionalization of the benzylamino group in the target compound . The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, which may be applicable to the synthesis and modification of the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated piperidine derivatives are influenced by the presence of fluorine atoms and the overall molecular structure. For example, the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol indicate that the introduction of tert-butyl and fluorine groups can significantly affect solubility, thermal stability, and other material properties . The synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, also sheds light on the potential reactivity and utility of tert-butyl and fluorinated piperidine derivatives in medicinal chemistry .
Scientific Research Applications
Synthesis Processes and Intermediates
Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate and its derivatives are crucial intermediates in the synthesis of various compounds. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a key intermediate in producing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. This synthesis involves a series of steps starting from 4-methylpyridinium and includes SN2 substitution, borohydride reduction, oxidation, and debenzylation to obtain the target product (Chen Xin-zhi, 2011).
Stereoselective Syntheses
Stereoselective syntheses of substituted tert-butyl piperidine carboxylates, including tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, are achieved through reactions with L-selectride in anhydrous tetrahydrofuran, followed by the Mitsunobu reaction. This process is pivotal for creating specific isomers of these compounds (V. Boev et al., 2015).
Anticancer Drug Intermediates
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. A synthesis method has been established for this compound, which involves nucleophilic substitution, oxidation, halogenation, and elimination reactions. This method is significant for developing and optimizing anti-tumor inhibitors (Binliang Zhang et al., 2018).
Polyamides and Polymer Synthesis
Compounds derived from tert-butylcatechol, like 4-tert-butyl-1,2-bis(4-carboxyphenoxy)benzene, are used to synthesize polyamides with flexible main-chain ether linkages. These polyamides are noncrystalline, readily soluble in polar solvents, and form transparent, flexible, and tough films, highlighting their utility in polymer chemistry (S. Hsiao et al., 2000).
Antibacterial Agents
Some tert-butyl piperidine carboxylates, like fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, have been synthesized and tested for their antibacterial activities. Such compounds show promise as therapeutic agents due to their potent in vitro and in vivo activities (D. Bouzard et al., 1992).
Enantioselective Synthesis
Enantioselective synthesis is another application, as demonstrated by the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for CCR2 antagonists. This synthesis involves a key iodolactamization step (C. Campbell et al., 2009).
Novel Chiral Auxiliary
2-Oxoimidazolidine-4-carboxylate, used as a chiral auxiliary, is vital for kinetic resolution and stereospecific amination, showing its application in synthesizing enantiomerically pure compounds (H. Kubota et al., 1994).
properties
IUPAC Name |
tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLMDWEOQDVAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620612 | |
Record name | tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |
CAS RN |
934536-09-1 | |
Record name | tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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